5-Phenylthiazole

描述

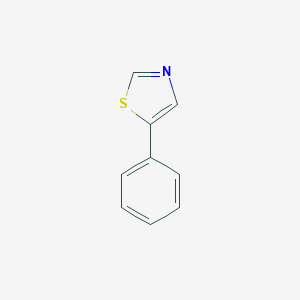

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOWHFKKIOINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344227 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-13-7 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Phenylthiazole from Thiobenzamide and Bromoacetaldehyde

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the Hantzsch thiazole synthesis, focusing specifically on the reaction between thiobenzamide and bromoacetaldehyde to yield 5-phenylthiazole. This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the mechanistic underpinnings, reaction kinetics, and practical considerations essential for successful and optimized synthesis. By elucidating the causality behind experimental choices, this guide aims to empower chemists to approach this classic transformation with a heightened level of understanding and control.

Introduction: The Significance of the Phenylthiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold in drug design. Phenylthiazole derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[4][5][6] Recent studies have highlighted the potential of 5-phenylthiazol-2-amine derivatives as novel inhibitors of PI4KIIIβ with significant antitumor activity, underscoring the continued relevance of this structural class in modern drug discovery.[7]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[1][8][9] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[8][10][11] The specific synthesis of this compound from thiobenzamide and bromoacetaldehyde serves as an excellent case study for understanding the nuances of this important reaction.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The formation of this compound from thiobenzamide and bromoacetaldehyde proceeds through a well-established, multi-step mechanism. A thorough understanding of this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon of bromoacetaldehyde.[8][10] This step is typically the rate-determining step and follows second-order kinetics, being first order with respect to both the thioamide and the α-halocarbonyl compound.[12][13] The subsequent steps involve an intramolecular cyclization followed by dehydration to yield the aromatic thiazole ring.[8]

Reaction Mechanism Breakdown:

-

Nucleophilic Attack: The sulfur atom of thiobenzamide, being a soft nucleophile, readily attacks the carbon atom bearing the bromine atom in bromoacetaldehyde in an SN2 fashion. This forms an S-alkylated intermediate.

-

Tautomerization: The intermediate undergoes tautomerization to a more stable form.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the acetaldehyde moiety. This ring-closing step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The loss of a water molecule results in the formation of the stable, aromatic this compound ring.

Below is a Graphviz diagram illustrating the mechanistic pathway:

Caption: Mechanism of the Hantzsch synthesis for this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to these steps, along with the rationale provided, will contribute to a successful outcome.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Thiobenzamide | C₇H₇NS | 137.20 | 2227-79-4 | Light-sensitive solid |

| Bromoacetaldehyde | C₂H₃BrO | 122.94 | 17157-48-1 | Lachrymator, handle in fume hood |

| Ethanol (Absolute) | C₂H₆O | 46.07 | 64-17-5 | Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base for neutralization |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Detailed Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (5.0 g, 36.4 mmol) in 50 mL of absolute ethanol. Stir the mixture until the thiobenzamide is completely dissolved. Rationale: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

-

Addition of Bromoacetaldehyde: To the stirred solution, add bromoacetaldehyde (4.48 g, 36.4 mmol, typically as a diethyl acetal which hydrolyzes in situ, or prepared fresh). The addition should be done dropwise at room temperature. Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[12][13] TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Continue adding until the effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

The following diagram outlines the general experimental workflow:

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

5-phenylthiazole CAS number and molecular weight

An In-Depth Technical Guide to 5-Phenylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound (CAS: 1826-13-7) is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Comprising a phenyl group attached to a thiazole ring, this scaffold serves as a crucial building block for a diverse range of biologically active molecules. Its structural and electronic properties make it a "privileged" structure capable of interacting with various biological targets. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthetic methodologies, and proven applications in modern therapeutic research. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and innovation.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, membrane permeability, and interaction with biological macromolecules. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1826-13-7 | [1][2] |

| Molecular Formula | C₉H₇NS | [1][2][3] |

| Molecular Weight | 161.22 g/mol | [1][3] |

| IUPAC Name | 5-phenyl-1,3-thiazole | [2][4] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | - |

| XLogP3-AA | 2.6 | [2] |

| Dipole Moment | 1.89 D | [4] |

Synthesis of the this compound Scaffold

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The most robust and versatile method for constructing the this compound core is the Hantzsch Thiazole Synthesis , first described in 1887.[5] This reaction remains the method of choice due to its reliability, simplicity, and generally high yields.[6]

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[5][6] For the specific synthesis of a this compound derivative, the phenyl group is typically introduced via the α-haloketone reactant.

The causality behind this experimental choice is rooted in the reaction mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This initial step is an Sₙ2 reaction that displaces the halide ion.

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

This pathway is highly efficient because it proceeds through stable intermediates and culminates in the formation of an aromatic system, which is a strong thermodynamic driving force for the reaction.

General Synthetic Workflow

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of a this compound derivative.

Caption: Generalized workflow for Hantzsch this compound synthesis.

Applications in Drug Discovery and Development

The phenylthiazole moiety is a key pharmacophore in numerous compounds with a wide array of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents in several critical disease areas.

Antibacterial Agents

Phenylthiazole derivatives have shown potent activity against clinically relevant drug-resistant bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

-

Mechanism of Action: These compounds often act by targeting bacterial cell wall synthesis.[7] This is a validated and effective strategy for antibacterial drugs, as the cell wall is essential for bacterial survival and is absent in human cells, providing a high degree of selectivity. Phenylthiazole aminoguanidines, for example, have been shown to exert a rapid bactericidal effect against VRE.[7]

-

Trustworthiness of the Target: The bacterial cell wall synthesis pathway is a robust target. The fact that phenylthiazole compounds can overcome existing resistance mechanisms (like those in VRE and MRSA) makes them particularly valuable leads for novel antibiotic development.[8]

Antifungal Agents

Several antifungal drugs, including the FDA-approved isavuconazole, contain a phenylthiazole structure.[9] This highlights the scaffold's proven success in this therapeutic area.

-

Mechanism of Action: A primary target for phenylthiazole-based antifungals is the enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of cholesterol, and its depletion disrupts the integrity of the fungal cell membrane, leading to cell death.[10]

The following diagram illustrates the CYP51 inhibition pathway.

Caption: Phenylthiazole derivatives inhibit CYP51, disrupting ergosterol synthesis.

Anticancer and Kinase Inhibition

The phenylthiazole scaffold has also been explored for its anti-proliferative activity against various cancer cell lines.[11] Furthermore, specific this compound derivatives have been patented as inhibitors of phosphoinositide 3-kinases (PI3Ks).[12] The PI3K signaling pathway is frequently dysregulated in human cancers, making it a high-value target for oncology drug development.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and preliminary biological evaluation of this compound derivatives.

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures and provides a reliable method for synthesizing a foundational phenylthiazole compound.[6]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-bromoacetophenone (1 equivalent)

-

Thiourea (1.5 equivalents)

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

20 mL scintillation vial, stir bar, hot plate

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heating: Place the vial on a hot plate and heat to a gentle reflux (approx. 100°C setting) with continuous stirring for 30-60 minutes.

-

Causality: Heating provides the necessary activation energy for the reaction. Methanol is an effective solvent for the reactants and facilitates the reaction in the liquid phase.

-

-

Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix.

-

Self-Validation: The basic sodium carbonate solution neutralizes any hydrobromic acid (HBr) byproduct, which facilitates the precipitation of the poorly water-soluble thiazole product. The formation of a solid precipitate is the first indicator of a successful reaction.

-

-

Isolation: Filter the mixture through a Buchner funnel.

-

Washing: Wash the collected solid (filter cake) with cold water to remove any remaining salts and impurities.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.

-

Characterization: Determine the mass and calculate the percent yield. Confirm the product's identity and purity using techniques such as Melting Point, TLC, NMR, and Mass Spectrometry.[13][14]

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a target bacterium.

Materials:

-

This compound test compound

-

Bacterial strain (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in MHB directly in the 96-well plate.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions.

-

Controls:

-

Positive Control: A well with bacteria and MHB only (no compound) to ensure bacterial growth.

-

Negative Control: A well with MHB only (no bacteria) to check for broth sterility.

-

Self-Validation: These controls are critical. The positive control must show turbidity (growth), and the negative control must remain clear. Failure of these controls invalidates the results of the entire plate.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

This compound is a cornerstone scaffold in modern medicinal chemistry. Its synthetic accessibility via the robust Hantzsch synthesis, combined with its proven ability to form the basis of potent antibacterial, antifungal, and anticancer agents, ensures its continued relevance. The insights and protocols detailed in this guide provide a solid foundation for professionals in drug discovery to explore and exploit the vast therapeutic potential of novel this compound derivatives.

References

- Sunway Pharm Ltd. This compound - CAS:1826-13-7.

- PubChem. This compound | C9H7NS | CID 595209. National Center for Biotechnology Information.

- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-4-phenylthiazole.

- PhytoBank. Showing 5-Phenyl thiazole (PHY0141389).

- Stenutz. This compound.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- NIH National Library of Medicine. Microwave-assisted Hantzsch thiazole synthesis....

- Organic Chemistry Portal. Synthesis of thiazoles.

- Benchchem. Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole....

- SynArchive. Hantzsch Thiazole Synthesis.

- NIH National Library of Medicine. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives....

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs....

- NIH National Library of Medicine. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

- NIH National Library of Medicine. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis....

- PubMed. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action.

- Benchchem. Applications of 2-Phenylthiazole Derivatives in Drug Discovery....

- Google Patents. WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors.

Sources

- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C9H7NS | CID 595209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound(1826-13-7) 1H NMR spectrum [chemicalbook.com]

The Solubility of 5-Phenylthiazole in Organic Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

5-Phenylthiazole is a heterocyclic moiety of significant interest in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities.[1][2] Understanding its solubility profile in various organic solvents is a critical prerequisite for successful drug discovery and development, impacting everything from synthesis and purification to formulation and high-throughput screening. This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound, methodologies for its empirical determination, and a predictive overview of its behavior in a range of common organic solvents. The content is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical insights required to effectively work with this important scaffold.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in drug design, valued for its unique electronic characteristics and its ability to participate in hydrogen bonding and other non-covalent interactions.[3] When functionalized with a phenyl group at the 5-position, the resulting this compound structure combines aromatic and heterocyclic features, creating a versatile building block for exploring structure-activity relationships (SAR). Derivatives of this core have been investigated for a wide array of therapeutic applications, including as PI3 kinase inhibitors for cancer therapy and as novel antibacterial agents.[2][4]

The successful progression of any this compound derivative from a lab-scale curiosity to a viable drug candidate is fundamentally dependent on its physicochemical properties, chief among them being solubility. Poor solubility can hinder purification, complicate biological assays, and lead to suboptimal pharmacokinetic profiles. Therefore, a thorough understanding of how to dissolve and manipulate this compound is paramount.

Caption: Molecular structure of 5-phenyl-1,3-thiazole.

Theoretical Framework: Factors Governing Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, the key factors are:

-

Polarity: The this compound molecule possesses both a nonpolar phenyl ring and a moderately polar thiazole ring containing nitrogen and sulfur heteroatoms. This amphiphilic nature suggests it will exhibit limited solubility in highly polar solvents (like water) and nonpolar solvents (like hexane), with optimal solubility expected in solvents of intermediate polarity.

-

Hydrogen Bonding: The thiazole nitrogen can act as a hydrogen bond acceptor. Therefore, solvents capable of donating hydrogen bonds (protic solvents like alcohols) are expected to solvate this compound more effectively than aprotic solvents of similar polarity.

-

Molecular Size and Shape: Larger molecules generally have lower solubility than smaller ones due to the greater energy required to create a cavity in the solvent matrix.[7]

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.[6][8]

Predicted Solubility Profile of this compound

| Solvent | Class | Polarity Index (approx.) | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | 0.1 | Low | The polarity of the thiazole ring is too high for effective solvation by a purely nonpolar solvent. |

| Toluene | Nonpolar, Aromatic | 2.4 | Moderate | π-stacking interactions between the solvent and the phenyl ring of the solute can enhance solubility compared to aliphatic nonpolar solvents. |

| Dichloromethane (DCM) | Aprotic, Polar | 3.1 | High | Good balance of polarity to solvate the thiazole ring without being too polar to interact with the phenyl group. |

| Ethyl Acetate | Aprotic, Polar | 4.4 | High | Acts as a hydrogen bond acceptor and has a moderate dielectric constant suitable for dissolving compounds with mixed polarity. |

| Acetone | Aprotic, Polar | 5.1 | High | A polar aprotic solvent that can effectively solvate the thiazole portion of the molecule. |

| Isopropanol | Protic, Polar | 3.9 | Moderate to High | The hydroxyl group can act as a hydrogen bond donor to the thiazole nitrogen, enhancing solubility. |

| Ethanol | Protic, Polar | 4.3 | Moderate to High | Similar to isopropanol, offers hydrogen bonding capabilities. |

| Methanol | Protic, Polar | 5.1 | Moderate | While polar and protic, its high polarity may lead to less favorable interactions with the nonpolar phenyl ring compared to longer-chain alcohols. |

| Acetonitrile | Aprotic, Polar | 5.8 | Moderate | A polar aprotic solvent; solubility may be limited by the nonpolar phenyl group. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | High | A very strong polar aprotic solvent, often capable of dissolving many sparingly soluble organic compounds. |

| Water | Protic, Highly Polar | 10.2 | Very Low | The large, nonpolar phenyl group dominates, making the molecule hydrophobic and poorly soluble in water. |

Experimental Determination of Solubility

To obtain definitive, quantitative solubility data, empirical testing is essential. The isothermal saturation method is a robust and widely used technique.[9]

Principle

The method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically via High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Experimental Workflow

Caption: Isothermal saturation method workflow for solubility determination.

Detailed Protocol

-

Materials & Equipment:

-

This compound (solid, high purity)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV system

-

-

Procedure:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.[10]

-

After equilibration, remove the vial and let it stand for 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a portion of the clear supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Perform a precise serial dilution of the filtered saturated solution. For example, dilute 100 µL of the supernatant into 900 µL of mobile phase for a 1:10 dilution. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Inject the diluted sample onto the HPLC system. Determine the concentration by comparing the peak area to a pre-established calibration curve of this compound.

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Implications for Drug Development

-

Reaction Chemistry: Choosing a suitable solvent in which reactants are soluble is fundamental for efficient chemical synthesis and purification (e.g., recrystallization).

-

High-Throughput Screening (HTS): For HTS assays, compounds are typically stored in DMSO. Understanding the solubility limit in DMSO and the subsequent aqueous buffer is crucial to avoid compound precipitation, which can lead to false-positive or false-negative results.

-

Formulation Development: The solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a primary determinant of the final dosage form (e.g., oral, injectable). Low aqueous solubility is a major challenge in drug development that often necessitates formulation strategies like salt formation, co-solvents, or amorphous solid dispersions.

-

Pharmacokinetics: Solubility directly influences the dissolution rate of a drug, which in turn affects its absorption and bioavailability. A compound must be sufficiently soluble in gastrointestinal fluids to be absorbed effectively after oral administration.

Conclusion

The solubility of this compound is a complex property governed by the interplay of its aromatic and heterocyclic components with the intermolecular forces of the solvent. While it is predicted to have low solubility in water and nonpolar aliphatic hydrocarbons, it is expected to be readily soluble in moderately polar organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. For drug development professionals, moving beyond prediction to precise, empirical measurement is not merely an academic exercise; it is a critical step that informs process chemistry, enables reliable biological screening, and lays the groundwork for successful formulation. The methodologies and principles outlined in this guide provide a robust framework for characterizing and leveraging the solubility of this compound and its derivatives in the pursuit of new therapeutics.

References

- Vertex AI Search. (n.d.). This compound-2,4-diamine - Solubility of Things.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- ChemicalBook. (n.d.). 5-phenylthiazol-2-amine CAS#: 39136-63-5.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- BenchChem. (2025). Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole: A Technical Guide for Drug Discovery Professionals.

- Khossravi, D., & Connors, K. A. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Sigma-Aldrich. (n.d.). 2-Phenylthiazole-5-carbaldehyde | 1011-40-1.

- PubChem. (n.d.). 5-Phenyl-thiazol-2-ylamine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2.

- BenchChem. (2025). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Mayhoub, A. S., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. PubMed.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- Google Patents. (n.d.). WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors.

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole.

- Physical Chemistry Research. (2023, November 19). Regular Article.

- ResearchGate. (2025, August 7). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]

- 5. chem.ws [chem.ws]

- 6. byjus.com [byjus.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Phenylthiazole

Introduction

5-Phenylthiazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a structural motif, the phenylthiazole core is present in a variety of pharmacologically active agents, including anti-inflammatory, antimicrobial, and antitumor compounds[1]. Accurate and unambiguous structural elucidation is paramount in the development of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise molecular structure of organic compounds in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals to facilitate its confident identification and characterization.

Core Principles of NMR Spectroscopy in Heterocyclic Systems

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.

The chemical shift (δ), reported in parts per million (ppm), is the fundamental parameter in NMR. It measures the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS). The electron density around a nucleus shields it from the external magnetic field; therefore, nuclei in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and resonate at a lower chemical shift (upfield).

In this compound, the electronegative nitrogen and sulfur atoms within the thiazole ring exert a strong influence on the electron distribution, leading to characteristic chemical shifts for the ring's protons and carbons. This predictable electronic effect is the key to assigning the signals in the NMR spectra.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is critically dependent on a standardized experimental protocol. The data presented herein is based on standard methodologies for the analysis of small organic molecules.

1. Sample Preparation:

-

Solute: 5-10 mg of high-purity this compound.

-

Solvent: Approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR[2].

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2. Instrumentation and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for achieving optimal signal dispersion and resolution[3].

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

This protocol ensures that the resulting spectra are reliable and can be confidently compared to reference data.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration (the area under a peak, proportional to the number of protons), and spin-spin coupling (which causes signal splitting). The spectrum of this compound shows distinct signals for the thiazole ring protons and the phenyl group protons.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| H-2 | 8.89 | Singlet (s) | 1H | Thiazole Ring |

| H-4 | 7.99 | Singlet (s) | 1H | Thiazole Ring |

| H-2'/H-6' | 7.65 - 7.62 | Multiplet (m) | 2H | Phenyl Ring |

| H-3'/H-4'/H-5' | 7.42 - 7.35 | Multiplet (m) | 3H | Phenyl Ring |

Data sourced from the Spectral Database for Organic Compounds (SDBS) and consistent with values reported for similar structures[4][5][6].

Interpretation of ¹H NMR Spectrum:

-

H-2 (δ 8.89, s): The proton at the C-2 position of the thiazole ring appears as a singlet at the most downfield position. This significant deshielding is a direct consequence of its position between two highly electronegative heteroatoms, nitrogen and sulfur. This strong inductive electron withdrawal drastically reduces the electron density around H-2, causing it to resonate at a very high chemical shift[6]. It appears as a singlet because it has no adjacent protons to couple with.

-

H-4 (δ 7.99, s): The proton at the C-4 position also appears as a singlet, as it has no neighboring protons. It is less deshielded than H-2 because it is adjacent to only one heteroatom (nitrogen). Its chemical shift is still in the aromatic region, influenced by the ring current of the thiazole system.

-

Phenyl Protons (δ 7.65-7.35, m): The five protons of the phenyl ring are not chemically equivalent and appear as a complex multiplet. The protons ortho to the thiazole ring (H-2' and H-6') are typically the most deshielded of the phenyl group due to the anisotropic effect of the heterocyclic ring. The meta (H-3', H-5') and para (H-4') protons resonate at slightly higher fields, resulting in an overlapping multiplet pattern that integrates to five protons.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Label | Chemical Shift (δ) ppm | Assignment |

| C-2 | 154.0 | Thiazole Ring |

| C-5 | 142.1 | Thiazole Ring |

| C-4 | 138.9 | Thiazole Ring |

| C-1' | 133.8 | Phenyl Ring (ipso) |

| C-4' | 129.2 | Phenyl Ring (para) |

| C-3'/C-5' | 128.9 | Phenyl Ring (meta) |

| C-2'/C-6' | 127.0 | Phenyl Ring (ortho) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[4][5].

Interpretation of ¹³C NMR Spectrum:

-

C-2 (δ 154.0): This carbon is the most deshielded in the entire molecule. Its position between the highly electronegative nitrogen and sulfur atoms results in a significant downfield shift, which is characteristic of carbons in similar environments in heterocyclic systems[7].

-

C-5 (δ 142.1) & C-4 (δ 138.9): These two sp² carbons of the thiazole ring resonate at high chemical shifts. C-5, being directly attached to the phenyl group and adjacent to the sulfur atom, is slightly more deshielded than C-4, which is adjacent to the nitrogen.

-

Phenyl Carbons (δ 133.8 - 127.0):

-

C-1' (ipso, δ 133.8): The ipso-carbon (the carbon of the phenyl ring directly attached to the thiazole) is observed at a distinct chemical shift. Its resonance is influenced by the substitution effect of the heterocyclic ring.

-

C-4' (para, δ 129.2): The para-carbon is typically observed around this region in substituted benzene rings.

-

C-3'/C-5' (meta, δ 128.9): The two meta-carbons are chemically equivalent by symmetry and thus appear as a single, more intense signal.

-

C-2'/C-6' (ortho, δ 127.0): The two ortho-carbons are also equivalent and appear as a single signal. Their chemical shift is influenced by proximity to the thiazole substituent.

-

Caption: ¹³C NMR assignments for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinctive and diagnostic fingerprint for its molecular structure. The key identifying features are the highly deshielded singlet for the H-2 proton above 8.8 ppm and the corresponding C-2 carbon signal above 150 ppm. The remaining signals for the thiazole and phenyl rings are consistent with established principles of chemical shift theory. This comprehensive guide serves as an authoritative reference for the confident spectroscopic identification of the this compound scaffold, a crucial task in the fields of chemical synthesis and drug discovery.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of anticancer agents. European Journal of Medicinal Chemistry, 97, 685-710. [Link]

- Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1996). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Magnetic Resonance in Chemistry, 34(4), 287-291. [Link]

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

- Wikipedia. (2023).

- Seelam, N. V., & Shrivastava, S. P. (2012). Synthesis and in vitro study of[1][4][5]thiadiazol-2yl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles as antimicrobial agents. Medicinal Chemistry Research, 21(7), 1283-1291. [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

- Bioregistry. (n.d.).

- Nebl, S., Alwan, W. S., Williams, M. L., & Scanlon, M. J. (2020). NMR fragment screening reveals a novel small molecule binding site near the catalytic surface of the disulfide–dithiol oxidoreductase enzyme DsbA from Burkholderia pseudomallei. Journal of Biomolecular NMR, 74(11-12), 627-632. [Link]

- Kumar, R., Kumar, S., & Bala, M. (2016).

- The Royal Society of Chemistry. (2024).

- re3data.org. (2023).

- Tomi, I. H. R., Al-Mokaram, A. M., & Al-Juthery, H. W. A. (2014). Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media.

- Gauthier, D. A., & Irons, K. A. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 19(11), 1615-1627. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rsc.org [rsc.org]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

The 5-Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Biological Activities

Abstract

The 5-phenylthiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs. This document delves into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, offering detailed experimental protocols, comparative biological data, and mechanistic insights into their cellular targets and signaling pathways.

Introduction: The Significance of the this compound Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active molecules.[1] When substituted with a phenyl group at the 5-position, the resulting this compound core exhibits a unique combination of steric and electronic properties that facilitate interactions with a diverse array of biological targets. This has led to the identification of this compound derivatives with potent activities against cancer, microbial infections, and inflammatory conditions.[2] This guide will provide a comprehensive overview of the key therapeutic areas where this scaffold has shown immense promise.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[3][4] This versatile method involves the condensation of an α-haloketone with a thioamide. A generalized, step-by-step protocol for the synthesis of a 2-amino-5-phenylthiazole derivative is provided below.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-5-phenylthiazole

Materials:

-

Substituted phenacyl bromide (α-bromoketone)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (optional, for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenacyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Neutralization and Extraction: The crude product is suspended in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield the desired 2-amino-5-phenylthiazole derivative.[5]

Diagrammatic Representation of the Hantzsch Thiazole Synthesis:

Caption: General workflow of the Hantzsch thiazole synthesis.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a range of cancer cell lines.[6][7] A primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[1][8][9]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is often hyperactivated in cancer due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[10][11] this compound derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling. This inhibition results in cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[1][8]

Diagrammatic Representation of PI3K/AKT/mTOR Pathway Inhibition:

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14][15]

Comparative Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 | >1000 | [6] |

| 4c | A549 | 23.30 ± 0.35 | [6][16] |

| 6a | OVCAR-4 | 1.569 ± 0.06 | [1] |

| 16 | H446 | (Not specified) | [8] |

| 43 | H446 | (Not specified) | [8] |

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have demonstrated significant activity against a range of bacteria and fungi, including drug-resistant strains.[1][17]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A key mechanism underlying the antibacterial activity of certain this compound derivatives is the inhibition of bacterial cell wall synthesis.[6][7] These compounds can interfere with enzymes crucial for the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.[18][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivatives

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22][23]

Comparative Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 1 | Vancomycin-resistant E. faecium | 0.5 | [6] |

| 11 | S. aureus | 256 | [1] |

| 12 | S. aureus | 256 | [1] |

| 6a | S. aureus | 125 | [12] |

| 6b | Various fungi | 250 | [12] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[2]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Signaling

The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[24][25][26] Additionally, these compounds can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[8][17][27] By inhibiting these pathways, this compound derivatives can reduce the production of inflammatory mediators.[16]

Diagrammatic Representation of Anti-inflammatory Mechanisms:

Caption: Modulation of COX-2 and NF-κB pathways by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[28][29]

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% in saline)

-

This compound derivatives

-

Plethysmometer

Procedure:

-

Compound Administration: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal routes.

-

Induction of Edema: After a specific pre-treatment time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[30][31]

Drug Development Potential: ADMET and Pharmacokinetic Profile

For any promising scaffold, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its progression in the drug discovery pipeline. In silico ADMET prediction tools are valuable for this initial screening.[7][18][32]

In Silico ADMET and Pharmacokinetic Considerations

Computational models can predict various ADMET parameters, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Susceptibility to cytochrome P450 enzymes.

-

Excretion: Route and rate of elimination.

-

Toxicity: Potential for mutagenicity, carcinogenicity, and other adverse effects.

Several studies have initiated the evaluation of the pharmacokinetic properties of this compound derivatives, with some second-generation analogs showing improved profiles.[26]

Summary of Predicted ADMET Properties for Representative this compound Derivatives

| Property | Predicted Value/Classification | Implication | Reference |

| Human Intestinal Absorption (HIA) | High | Good oral bioavailability | [33] |

| Blood-Brain Barrier (BBB) Penetration | Variable | Potential for CNS or non-CNS targets | [33] |

| Caco-2 Permeability | Moderate to High | Good intestinal absorption | [19] |

| CYP2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions | (General prediction) |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity | [13] |

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as conducting comprehensive preclinical evaluations to assess their in vivo efficacy and safety profiles. The continued exploration of the this compound scaffold holds great potential for the discovery of next-generation medicines to address unmet medical needs.

References

- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (n.d.). Semantic Scholar.

- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Journal of Medicinal Chemistry, 60(6), 2425-2438.

- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-Resistant Enterococci. ACS Publications.

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2022). Future Medicinal Chemistry, 14(13), 983-1003.

- Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1353.

- Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029.

- Casanova, J. L., et al. (2011). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 32(8), 457-464.

- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-resistant Enterococci. PubMed, 28248504.

- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. eScholarship, University of California.

- Lecturio. (2025). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet].

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.

- Microbiology International. (n.d.). Broth Microdilution.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Mayhoub, A. S., et al. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry, 59(11), 5327-5339.

- Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). PLoS One, 20(3), e0299839.

- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021). Molecules, 26(6), 1705.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.

- Jha, P., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819128.

- Horton, T. (n.d.). MTT Cell Assay Protocol.

- Wikipedia. (n.d.). Broth microdilution.

- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). Molecules, 27(8), 2503.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.

- Antitumor activity of a single small molecule agent targeting Pi3K/mTor and HDAC. (2010). Cancer Research, 70(8_Supplement), 4469.

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). ResearchGate.

- Martelli, A. M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 67.

- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). Scientific Reports, 10(1), 2588.

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). International Journal of ChemTech Research, 9(5), 629-637.

- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2014). Molecules, 19(8), 12166-12181.

- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

- Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycin

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(10), 1699.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Tetrahedron Letters, 47(22), 3703-3705.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1997). Journal of the Chemical Society, Perkin Transactions 1, (15), 2135-2139.

- The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.

Sources

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]

- 25. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 26. lecturio.com [lecturio.com]

- 27. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 28. inotiv.com [inotiv.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. goodrx.com [goodrx.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 5-Phenylthiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Privileged Structure

The story of 5-phenylthiazole compounds is not one of a single, sudden discovery, but rather an evolution built upon the foundational principles of heterocyclic chemistry. The journey begins with the broader exploration of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen. The pioneering work of German chemist Arthur Hantzsch in 1887 laid the groundwork for the synthesis of this crucial scaffold.[1][2] His eponymous reaction, the Hantzsch thiazole synthesis, provided a robust and versatile method for constructing the thiazole ring from α-haloketones and thioamides, opening the door to a vast new area of chemical exploration.[1][3]

While Hantzsch's initial work focused on the fundamental synthesis of the thiazole ring system, it was the subsequent exploration by chemists that led to the specific investigation of derivatives bearing a phenyl group at the 5-position. Another significant historical milestone in the synthesis of substituted thiazoles was the Cook-Heilbron thiazole synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[4][5] This method provided a novel route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[4][6] These early synthetic advancements were crucial, as they provided the chemical tools necessary to access a wide variety of substituted thiazoles, including the this compound core, and to begin to understand their properties and potential applications. The inherent stability and synthetic accessibility of the this compound scaffold have since cemented its status as a "privileged structure" in medicinal chemistry, a core component in a multitude of biologically active molecules.[7][8]

This technical guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding therapeutic landscape of this compound compounds, offering insights for researchers and drug development professionals seeking to leverage the potential of this remarkable heterocyclic system.

Part 1: The Synthetic Cornerstone: Accessing the this compound Core

The ability to efficiently and diversely synthesize the this compound scaffold is fundamental to its widespread use in drug discovery. The Hantzsch synthesis remains a primary and highly adaptable method for this purpose.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Reaction

The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide.[1] For the synthesis of a 2-amino-5-phenylthiazole, a common precursor for further derivatization, the reaction typically involves a phenacyl halide (e.g., phenacyl bromide) and thiourea.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-Bromoacetophenone (1 equivalent)

-

Thiourea (1.5 equivalents)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone in methanol.

-

Add thiourea to the solution and stir the mixture.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.

-

Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with water.

-

Dry the solid product to obtain 2-amino-4-phenylthiazole.

Causality Behind Experimental Choices:

-

Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone, driving the reaction to completion.

-

Methanol as Solvent: Methanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction upon heating.

-

Sodium Carbonate Workup: The addition of a weak base like sodium carbonate neutralizes the hydrobromic acid formed during the reaction, aiding in the precipitation of the free amine product which is often poorly soluble in the aqueous basic solution.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Alternative Synthetic Routes: The Cook-Heilbron Synthesis

While the Hantzsch synthesis is a workhorse, other methods provide access to different substitution patterns on the this compound ring. The Cook-Heilbron synthesis is particularly noteworthy for its ability to produce 5-aminothiazole derivatives.[4] This reaction involves the condensation of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[4][6]

Mechanism of the Cook-Heilbron Synthesis

Caption: Simplified mechanism of the Cook-Heilbron 5-aminothiazole synthesis.

Part 2: Therapeutic Landscape: 5-Phenylthiazoles in Drug Discovery

The this compound scaffold is a recurring motif in a wide array of biologically active compounds, demonstrating its versatility in targeting various disease states.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[9][10] These compounds have been shown to exert their effects through multiple mechanisms of action.

2.1.1 Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

One of the key mechanisms through which this compound compounds exhibit anticancer activity is by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11][12][13] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and growth.[14] Certain 5-phenylthiazol-2-amine derivatives have been shown to effectively inhibit this pathway, leading to cancer cell apoptosis and cell cycle arrest.[11][12][15]

Signaling Pathway of PI3K/Akt Inhibition by this compound Derivatives

Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6c | SKOV-3 (Ovarian) | 7.84 | [16] |

| 6c | HepG2 (Liver) | 13.68 | [16] |

| 6c | A549 (Lung) | 15.69 | [16] |

| 4c | A549 (Lung) | 23.30 | [10] |

| 6a | OVCAR-4 (Ovarian) | 1.569 | [17] |

| 21d | HCT-116 (Colon) | 58.2 | [18] |

| 5a | HCT116 (Colon) | Varies | [19] |

| 5a | MCF7 (Breast) | Varies | [19] |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the thiazole can significantly impact anticancer activity. For instance, the presence of electron-withdrawing groups can sometimes enhance potency.

-

Derivatization at the 2-Amino Group: Modifications of the 2-amino group have been extensively explored. The introduction of various heterocyclic and aromatic moieties can modulate the activity and selectivity of the compounds. For example, the presence of tetrazole and imidazole rings has been shown to be important for activity.[10]

Antifungal Activity

This compound derivatives have also emerged as a promising class of antifungal agents.[20][21] Fungal infections pose a significant threat to human health, and the development of new and effective antifungals is a critical area of research.

2.2.1 Mechanism of Action: Targeting Fungal Cell Integrity

The antifungal mechanism of action for some this compound derivatives is believed to involve the disruption of the fungal cell membrane's integrity.[22] One potential target is the ergosterol biosynthetic pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to membrane disruption and fungal cell death. Some studies suggest that these compounds may bind to ergosterol, increasing ion permeability and leading to cell lysis.[22] Another potential target is lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[23]

Quantitative Data: Antifungal Activity of this compound Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 3l | Candida albicans | 2 | [24] |

| 6a | Various Fungi | 250 | [25] |

| 6b | Various Fungi | 250 | [25] |

| T2, T3, T4 | Candida albicans | 0.008 - 7.81 | [22] |

| 5b | S. sclerotiorum | EC50 = 0.51 | [21] |

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

-